molecular formula C12H9BrN2OS B1328126 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde CAS No. 1033463-44-3

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde

Cat. No.: B1328126
CAS No.: 1033463-44-3
M. Wt: 309.18 g/mol
InChI Key: VTPZUJMJQSIVLZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Safety and Hazards

The safety and hazards of thiazole derivatives depend on the specific derivative and its intended use. Some thiazole derivatives have been found to exhibit cytotoxic activity on cancer cells .

Future Directions

Thiazole derivatives have shown promise in various areas, including as antimicrobial and anticancer agents . Future research will likely continue to explore the potential of these compounds in these and other areas.

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to the suppression of bacterial growth. Additionally, this compound has demonstrated selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .

Cellular Effects

The effects of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde on various cell types and cellular processes are profound. In cancer cell lines, this compound has exhibited cytotoxic activity, leading to the inhibition of cell proliferation and induction of apoptosis . It influences cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation and apoptosis. Furthermore, it affects gene expression by altering the transcriptional activity of genes associated with cell survival and death .

Molecular Mechanism

At the molecular level, 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as pantothenate synthetase, leading to enzyme inhibition . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, which enhance the compound’s affinity for the enzyme. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window .

Metabolic Pathways

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be directed to specific organelles, such as the mitochondria, through targeting signals and post-translational modifications . This localization enhances the compound’s ability to modulate cellular functions and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. Its bromophenyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)17-12-14-5-6-15(11)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZUJMJQSIVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)C=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159457
Record name 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-44-3
Record name 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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